molecular formula C6H7N3O3S B8816878 2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid

2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid

Cat. No. B8816878
M. Wt: 201.21 g/mol
InChI Key: NLARCUDOUOQRPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid is a useful research compound. Its molecular formula is C6H7N3O3S and its molecular weight is 201.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid

Molecular Formula

C6H7N3O3S

Molecular Weight

201.21 g/mol

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid

InChI

InChI=1S/C6H7N3O3S/c1-12-9-4(5(10)11)3-2-13-6(7)8-3/h2H,1H3,(H2,7,8)(H,10,11)

InChI Key

NLARCUDOUOQRPB-UHFFFAOYSA-N

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ethanol (10 ml.) was added to a suspension of ethyl 2-methoxyimino-2-(2-aminothiazol-4-yl)acetate (syn isomer), which can be represented as ethyl 2-methoxyimino-2-(2-imino-2,3-dihydrothiazol-4-yl)acetate (syn isomer), (2.2 g.) in a 1 N aqueous solution of sodium hydroxide (12 ml.) and the mixture was stirred for 15 hours at ambient temperature. The reaction mixture was adjusted to pH 7.0 with 10% hydrochloric acid and ethanol was distilled off under reduced pressure. The residual aqueous solution was washed with ethyl acetate, adjusted to pH 2.8 with 10% hydrochloric acid and stirred under ice-cooling to precipitate crystals. The crystals were collected by filtration, washed with acetone and recrystallized from ethanol to give colorless needles of 2-methoxyimino-2-(2-aminothiazol-4-yl)acetic acid (syn isomer), which can be represented as 2-methoxyimino-2-(2-imino-2,3-dihydrothiazol-4-yl)acetic acid (syn isomer), (1.1 g.).
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Synthesis routes and methods II

Procedure details

Ethyl 2-methoxyimino-2-(2-amino-1,3-thiazol-4-yl)acetate hydrobromide (anti isomer) (15.5 g.) was dissolved in a solution of sodium hydroxide (4.4 g.) in water (150 ml.) and the resulting solution was stirred for 1 hour at ambient temperature. An insoluble material was filtered off and the filtrate was adjusted to pH 5.0 to precipitate crystals. The crystals were collected by filtration and dried to give 2-methoxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic acid (anti isomer) (8.0 g.).
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Ethyl 2-methoxyimino-2-(2-amino-1,3-thiazol-4-yl)acetate hydrobromide
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15.5 g
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150 mL
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Synthesis routes and methods III

Procedure details

Ethanol (10 ml.) was added to a suspension of ethyl 2-methoxyimino-2-(2-amino-1,3-thiazol-4-yl)acetate (syn isomer) (2.2 g.) in a 1 N aqueous solution of sodium hydroxide (12 ml.) and the mixture was stirred for 15 hours at ambient temperature. The reaction mixture was adjusted to pH 7.0 with 10% hydrochloric acid and ethanol was distilled off under reduced pressure. The residual aqueous solution was washed with ethyl acetate, adjusted to pH 2.8 with 10% hydrochloric acid and stirred under ice-cooling to precipitate crystals. The crystals were collected by filtration, washed with acetone and recrystallized from ethanol to give colorless needles of 2-methoxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic acid (syn isomer) (1.1 g.).
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Synthesis routes and methods IV

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